molecular formula C15H17NO4S2 B2668344 6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 301688-67-5

6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No. B2668344
CAS RN: 301688-67-5
M. Wt: 339.42
InChI Key: WPFZXSTYLAONIU-FMIVXFBMSA-N
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Description

6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Synthetic Applications

One of the key applications of compounds structurally related to 6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves intramolecular cyclization reactions to form novel heterocyclic structures. For instance, the study by Remizov, Pevzner, and Petrov (2019) demonstrates the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, showcasing the potential of such compounds in generating diverse molecular architectures with potential biological activities (Remizov et al., 2019).

Antiproliferative Activity

Compounds with a thiazolidinone core structure have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The work by Chandrappa et al. (2008) illustrates the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and their evaluation against carcinoma cell lines, revealing potent antiproliferative activities in some derivatives (Chandrappa et al., 2008).

Anticancer and Antiangiogenic Effects

Additionally, the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been investigated in vivo. Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives and explored their potential in inhibiting tumor growth and angiogenesis in mouse models, highlighting the therapeutic prospects of such compounds (Chandrappa et al., 2010).

Antimicrobial Activity

Thiazolidinone derivatives have also been synthesized and assessed for their antimicrobial potential. Gouda et al. (2010) explored the synthesis and antimicrobial activity of certain new thiazolidinone, thiazoline, and thiophene derivatives, providing evidence of their efficacy against various microbial strains (Gouda et al., 2010).

Lipoxygenase Inhibition

In the field of bioactive compounds, derivatives of unsaturated and polyunsaturated fatty acids containing sulfur atoms have been prepared and characterized for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Funk and Alteneder (1983) demonstrated the inhibitory activity of such compounds, showcasing their potential in developing anti-inflammatory agents (Funk & Alteneder, 1983).

properties

IUPAC Name

6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-10-6-7-11(20-10)9-12-14(19)16(15(21)22-12)8-4-2-3-5-13(17)18/h6-7,9H,2-5,8H2,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFZXSTYLAONIU-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

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